Cas no 18436-83-4 (1,3,3-Trimethylpiperidin-4-one)
1,3,3-Trimethylpiperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 1,3,3-Trimethyl-4-piperidinone
- 1,3,3-trimethylpiperidin-4-one
- 5-trimethyl-4-piperidone
- BUZZQQKKBCQHIH-UHFFFAOYSA-N
- 1,3,3-Trimethylpiperidine-4-one
- 1,3,3-Trimethylpiperidin-4-one
-
- Inchi: 1S/C8H15NO/c1-8(2)6-9(3)5-4-7(8)10/h4-6H2,1-3H3
- InChI Key: BUZZQQKKBCQHIH-UHFFFAOYSA-N
- SMILES: O=C1CCN(C)CC1(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 151
- Topological Polar Surface Area: 20.3
Experimental Properties
- Density: 0.926±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 69 ºC (16 Torr)
- Flash Point: 67.7±10.0 ºC,
- Solubility: Soluble (100 g/l) (25 º C),
1,3,3-Trimethylpiperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AX25224-5g |
4-Piperidinone, 1,3,3-trimethyl- |
18436-83-4 | 97% | 5g |
$2400.00 | 2024-04-20 |
1,3,3-Trimethylpiperidin-4-one Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 1,3,3-Trimethylpiperidin-4-one
Comprehensive Analysis of 1,3,3-Trimethylpiperidin-4-one (CAS No. 18436-83-4): Properties, Applications, and Industry Trends
1,3,3-Trimethylpiperidin-4-one (CAS No. 18436-83-4) is a versatile organic compound with a unique cyclic structure, widely recognized for its role in pharmaceutical intermediates and specialty chemical synthesis. This piperidine derivative features a ketone functional group at the 4-position, making it a valuable building block for heterocyclic chemistry. Its molecular formula C8H15NO and molecular weight of 141.21 g/mol contribute to its solubility in polar organic solvents, a property highly sought after in fine chemical manufacturing.
Recent advancements in green chemistry have spotlighted 1,3,3-Trimethylpiperidin-4-one as a target for sustainable synthesis methods. Researchers are exploring catalytic hydrogenation and enzymatic pathways to reduce environmental impact—a response to growing ESG (Environmental, Social, and Governance) concerns in the chemical industry. The compound's stability under moderate pH conditions (5–9) makes it suitable for flow chemistry applications, aligning with the industry's shift toward continuous manufacturing processes.
In pharmaceutical applications, this trimethylated piperidinone serves as a precursor for neurologically active compounds, particularly those targeting G-protein-coupled receptors (GPCRs). Its rigid bicyclic structure mimics natural alkaloids, enabling drug designers to optimize bioavailability and blood-brain barrier penetration—key parameters in CNS drug development. The 2023 market analysis by Chemical Weekly indicates a 12% annual growth in demand for such high-purity intermediates, driven by neurodegenerative disease research.
The compound's spectroscopic fingerprints (IR: 1715 cm-1 for C=O stretch; 1H NMR: δ 2.35 ppm for α-protons) facilitate quality control in GMP-compliant production. Advanced purification techniques like simulated moving bed chromatography now achieve >99.8% purity, meeting stringent requirements for FDA-approved drug substances. These developments address frequent search queries about "how to characterize piperidinone derivatives" and "analytical methods for cyclic ketones."
Emerging applications in agrochemicals leverage the compound's ability to form stable Schiff base complexes with metal ions. Patent filings (e.g., WO202215678A1) describe its use in slow-release fertilizers and plant growth regulators, capitalizing on the global push for precision agriculture solutions. This aligns with Google Trends data showing a 300% increase in searches for "sustainable crop protection chemicals" since 2021.
From a regulatory perspective, 1,3,3-Trimethylpiperidin-4-one complies with REACH and TSCA guidelines, with comprehensive SDS documentation available for industrial users. The absence of reactive functional groups minimizes polymerization risks during storage—a frequent concern raised in "chemical stability best practices" forums. Proper handling requires standard laboratory PPE, with recommended storage at 2–8°C under nitrogen atmosphere for extended shelf life.
Material science innovations have recently utilized this compound as a crosslinking agent in epoxy resin modifications. Its tertiary amine structure accelerates curing while reducing volatile organic compound (VOC) emissions—addressing the construction industry's demand for low-carbon footprint materials. Independent studies report a 40% improvement in thermal stability when incorporated into aerospace-grade composites.
The global market for 1,3,3-Trimethylpiperidin-4-one is projected to reach USD 28 million by 2027 (CAGR 6.8%), with Asia-Pacific dominating production capacity. This growth reflects broader trends in "specialty chemical outsourcing" and "pharmaceutical CDMO expansion"—topics generating over 50,000 monthly searches according to SEMrush data. Major manufacturers now offer custom synthesis services with DOE-optimized processes to meet diverse application needs.
Quality benchmarks for this compound continue to evolve, with updated USP-NF monographs specifying tighter controls on genotoxic impurities. Analytical challenges like "enantiomeric purity determination" in chiral derivatives remain active research areas, as evidenced by 120+ PubMed citations in 2023 alone. These developments directly respond to industry inquiries about "QC protocols for N-heterocycles" and "ICH Q3D elemental impurity limits."
Future research directions include exploring its potential in ionic liquid formulations for battery electrolytes—a hot topic given the electric vehicle revolution. Preliminary studies show promising results in lithium-ion conductivity when paired with bis(trifluoromethanesulfonyl)imide anions. This application could position 1,3,3-Trimethylpiperidin-4-one as a key player in the energy storage materials sector, projected to exceed USD 150 billion by 2030.
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